molecular formula C13H18N4O4S2 B4690230 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-1H-pyrazole-4-sulfonamide

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No. B4690230
M. Wt: 358.4 g/mol
InChI Key: FJFLEITWHXUZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-1H-pyrazole-4-sulfonamide, commonly known as NSC 23766, is a small molecule inhibitor that has been widely used in scientific research to study the Rho GTPase pathway. This pathway is involved in a variety of cellular processes such as cell migration, adhesion, and proliferation, making NSC 23766 a valuable tool for investigating these processes.

Mechanism of Action

NSC 23766 works by inhibiting the activity of the Rho GTPase Rac1. Rac1 is a small GTPase that is involved in a variety of cellular processes such as cell migration, adhesion, and proliferation. When Rac1 is activated, it promotes the formation of lamellipodia and filopodia, which are involved in cell migration. NSC 23766 works by binding to Rac1 and preventing its activation, thereby reducing the formation of lamellipodia and filopodia and inhibiting cell migration.
Biochemical and Physiological Effects:
NSC 23766 has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting cell migration, NSC 23766 has been shown to reduce the invasiveness of cancer cells, inhibit the growth of tumor cells, and induce apoptosis in cancer cells. NSC 23766 has also been shown to reduce the activity of the Rho GTPase pathway in general, which is involved in a variety of cellular processes such as cell adhesion and proliferation.

Advantages and Limitations for Lab Experiments

NSC 23766 has several advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and has a high degree of specificity for Rac1. It has been widely used in scientific research and has a well-established mechanism of action. However, there are also limitations to using NSC 23766 in lab experiments. It has a relatively short half-life and may require frequent dosing. It may also have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of NSC 23766 in scientific research. One area of interest is the development of more potent and selective inhibitors of Rac1. Another area of interest is the investigation of the role of Rac1 in other cellular processes such as cell proliferation and differentiation. Finally, NSC 23766 may have potential therapeutic applications in the treatment of cancer and other diseases.

Scientific Research Applications

NSC 23766 has been used in a variety of scientific research applications, particularly in the study of the Rho GTPase pathway. This pathway is involved in a variety of cellular processes such as cell migration, adhesion, and proliferation, making it a valuable target for drug discovery. NSC 23766 has been shown to inhibit the activity of the Rho GTPase Rac1, which is involved in cell migration and adhesion. This inhibition has been shown to reduce the invasiveness of cancer cells, making NSC 23766 a potential anti-cancer drug.

properties

IUPAC Name

1-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S2/c1-2-17-10-13(9-15-17)23(20,21)16-8-7-11-3-5-12(6-4-11)22(14,18)19/h3-6,9-10,16H,2,7-8H2,1H3,(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFLEITWHXUZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-1H-pyrazole-4-sulfonamide
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N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-1H-pyrazole-4-sulfonamide
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N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-1H-pyrazole-4-sulfonamide
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N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-1H-pyrazole-4-sulfonamide
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N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 6
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-1H-pyrazole-4-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.